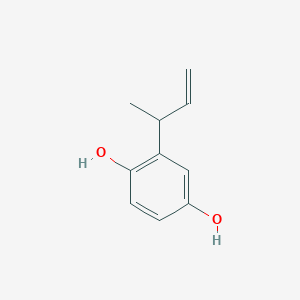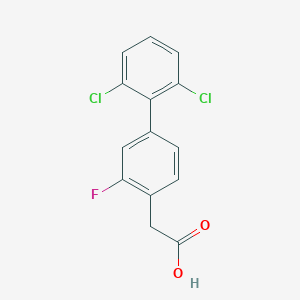
N-methyl-1,3-oxazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: is an organic compound with the chemical formula C4H6N2O·HCl. It is a white crystalline solid known for its oxazole and amine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE typically begins with oxazole and methylamine.
Reaction Conditions: The reaction involves the nucleophilic addition of methylamine to oxazole under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can undergo oxidation reactions to form oxazole derivatives.
Reduction: It can also be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and manganese dioxide (MnO2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxazole Derivatives: Formed through oxidation reactions.
Amine Derivatives: Formed through reduction reactions.
Substituted Oxazoles: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of C-N bonds.
Biology:
Biochemical Research: Utilized in the study of enzyme mechanisms and protein interactions.
Molecular Probes: Used as molecular probes in biological assays.
Medicine:
Drug Discovery: Plays a crucial role in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Industry:
Agrochemicals: Used in the synthesis of agrochemicals to enhance crop protection.
Material Science: Employed in the development of new materials with unique properties.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Mechanism:
Binding: The compound binds to its molecular targets through hydrogen bonding and hydrophobic interactions.
Inhibition: By binding to the active sites of enzymes, it prevents substrate binding and inhibits enzymatic activity.
Comparación Con Compuestos Similares
OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE: Similar structure but different position of the amine group.
THIAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains a sulfur atom instead of an oxygen atom in the ring.
IMIDAZOL-4-YL-METHYLAMINE HYDROCHLORIDE: Contains two nitrogen atoms in the ring instead of one.
Uniqueness:
Functional Groups: The presence of both oxazole and amine functional groups makes OXAZOL-4-YL-METHYLAMINE HYDROCHLORIDE unique.
Versatility: Its versatility in forming various derivatives through different chemical reactions sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C4H7ClN2O |
|---|---|
Peso molecular |
134.56 g/mol |
Nombre IUPAC |
N-methyl-1,3-oxazol-4-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c1-5-4-2-7-3-6-4;/h2-3,5H,1H3;1H |
Clave InChI |
SAOAGQPLIOXSFG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=COC=N1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)


![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)





